molecular formula C12H15N3O B2449219 6-amino-3-(2-methylpropyl)quinazolin-4(3H)-one CAS No. 900513-16-8

6-amino-3-(2-methylpropyl)quinazolin-4(3H)-one

Cat. No. B2449219
CAS RN: 900513-16-8
M. Wt: 217.272
InChI Key: YNZNLTIXBYYURR-UHFFFAOYSA-N
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Description

6-amino-3-(2-methylpropyl)quinazolin-4(3H)-one (6-APQ) is a synthetic quinazolinone compound with versatile applications in both scientific research and industrial use. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dye intermediates. 6-APQ has been studied for its various biological activities, including its potential as an anti-cancer agent.

Scientific Research Applications

Photo-Disruptive and Molecular Docking Studies

A study by Mikra et al. (2022) explored the synthesis of various 3-amino-2-methyl-quinazolin-4(3H)-ones, including derivatives that are photo-active towards plasmid DNA under UV irradiation. The research provided insights into using these compounds for the development of photo-chemo or photodynamic therapeutics, highlighting their potential in cancer and antimicrobial applications (Mikra et al., 2022).

Synthesis and Pharmacological Evaluation

Alagarsamy, Solomon, and Murugesan (2008) synthesized novel 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. These compounds exhibited promising results in these domains, suggesting their potential use in therapeutic applications (Alagarsamy, Solomon, & Murugesan, 2008).

Anticonvulsant Activity and Neurotoxicity

Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-ones and evaluated them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The study highlights the potential of these compounds in the treatment of epilepsy (Kumar et al., 2011).

Antibacterial Activity

Osarumwense (2019) focused on synthesizing derivatives of 3-amino-6-iodo-2-methyl-quinazolin-4(3H)-one and evaluated their antibacterial activities. The synthesized compounds exhibited significant activity against various bacteria, suggesting their potential as antibacterial agents (Osarumwense, 2019).

Biofilm Inhibition Studies

Rasapalli et al. (2020) synthesized 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones and assessed their biofilm inhibition capabilities against Gram-positive and Gram-negative bacteria. This research indicates the potential of these compounds in combating bacterial biofilms and treating infections (Rasapalli et al., 2020).

H1-Receptor Blockers

Alagarsamy et al. (2002) synthesized 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones and tested them as H1-receptor blockers. These compounds showed potential for treating conditions like allergies, demonstrating less sedation than standard medications (Alagarsamy et al., 2002).

properties

IUPAC Name

6-amino-3-(2-methylpropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)6-15-7-14-11-4-3-9(13)5-10(11)12(15)16/h3-5,7-8H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZNLTIXBYYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C(C1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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